LysoPC(20:5(5Z,8Z,11Z,14Z,17Z))

Descripción general

Descripción

Synthesis Analysis

The synthesis of LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) involves complex biochemical processes. It is a lysophosphatidylcholine, which is a class of phospholipids that are produced by the enzyme phospholipase A2 as part of the de-acylation/re-acylation cycle of phosphatidylcholine .Molecular Structure Analysis

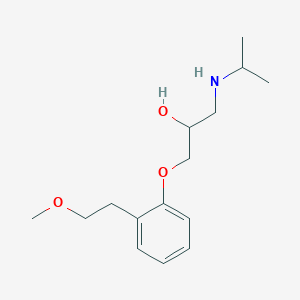

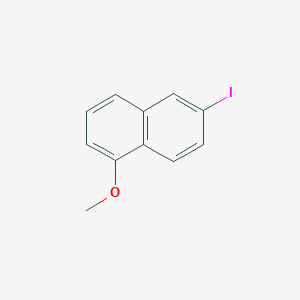

The molecular formula of LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) is C28H48NO7P . The structure includes a glycerol backbone, a phosphate group, a choline group, and a fatty acid chain with 20 carbon atoms and 5 double bonds .Chemical Reactions Analysis

The chemical reactions involving LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) are complex and are part of the larger metabolic processes in the body. It is involved in the formation of lipoproteins and the transport of cholesterol.Physical And Chemical Properties Analysis

LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) has a molecular weight of 541.7 g/mol . It is a lysophosphatidylcholine, which is a class of phospholipids that are amphipathic, meaning they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .Aplicaciones Científicas De Investigación

Cancer Research and Diagnosis

LysoPC(20:5) levels can serve as a clinical diagnostic indicator that reveals pathophysiological changes associated with cancer. The metabolism of LysoPCs, including LysoPC(20:5), is significantly altered in cancer cells compared to normal cells. This alteration can be utilized for cancer diagnosis and understanding tumor biology .

Cardiovascular Disease Studies

The compound is involved in the metabolism related to cardiovascular diseases. Hydrolysis of LysoPC by autotaxin generates lysophosphatidic acid, which is highly associated with cardiovascular conditions .

Lipid Metabolism and Obesity

Research has shown that LysoPC(20:5) is involved in lipid metabolism processes. Alterations in its levels can indicate metabolic changes related to obesity and other metabolic disorders .

Neurological Disorders

LysoPC(20:5) may play a role in the development or progression of neurological disorders due to its involvement in inflammation and cell signaling within the nervous system .

Inflammatory Diseases

The compound’s role in inflammation makes it a potential biomarker for various inflammatory diseases. Its levels can reflect the state of systemic inflammation .

Drug Delivery Systems

Nutritional Studies

As a lysophospholipid, LysoPC(20:5) can be studied for its effects on nutrition and dietary supplements, particularly in the context of essential fatty acids and their metabolites .

Biomarker for Health and Disease

Higher levels of LysoPCs have been related to lower risks of breast, prostate, and colorectal cancer, making it a significant biomarker for overall health and disease prevention strategies .

Direcciones Futuras

Mecanismo De Acción

Target of Action

LysoPC(20:5), also known as LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)), is a type of lysophospholipid (LyP). Its primary targets are the enzymes involved in its metabolism, mainly phospholipase A2 (PLA2) . PLA2 removes one of the fatty acid groups from phosphatidylcholine to produce LysoPC . LysoPC is known to activate endothelial cells during early atherosclerosis .

Mode of Action

LysoPC is produced within cells mainly by the action of PLA2, which cleaves phosphatidylcholine (PC) to produce LysoPC . This interaction results in an increase in the LysoPC content in modified low-density lipoprotein (LDL) and oxidized LDL, which play significant roles in the development of atherosclerotic plaques and endothelial dysfunction .

Biochemical Pathways

The primary biochemical pathway involving LysoPC is its synthesis from PC via the action of PLA2 . This pathway is associated with circulating pro-inflammatory cytokines under homeostatic conditions . Overexpression or enhanced activity of PLA2 increases the LysoPC content, disrupting LPC homeostasis and leading to metabolic disorders .

Pharmacokinetics

The pharmacokinetics of LysoPC involve its rapid extracellular degradation into free fatty acids (FFA) and glycerophosphocholine . The FFAs, once bound to LysoPC, are rapidly incorporated into cellular phospholipids, changing their fatty acid compositions accordingly . This process results in a significant increase in the amount of neutral lipids, inducing the formation of lipid droplets .

Result of Action

The action of LysoPC results in a change in the composition of cellular phospholipids and an increase in the amount of neutral lipids . This leads to the formation of lipid droplets and an increase in the rigidity of the cell membrane . These changes are thought to alter cellular functions involved in metastasis .

Action Environment

The action of LysoPC is influenced by the physiological mix of LysoPC species in the environment . Saturated and mono-unsaturated LysoPC, in particular, appear to attenuate the metastatic activity of tumours . The artificial increase of saturated and mono-unsaturated LysoPC in plasma is a novel therapeutic approach to interfere with metastasis .

Propiedades

IUPAC Name |

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIGSOAOQOXRDU-WJPZTBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471911 | |

| Record name | LysoPC(20:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)) | |

CAS RN |

162440-04-2 | |

| Record name | LysoPC(20:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Lysophosphatidylcholine (20:5) being identified as a potential biomarker in multiple studies?

A: Lysophosphatidylcholine (20:5) has been consistently identified as a potential biomarker for various conditions, including nonalcoholic fatty liver disease (NAFLD) [, ], hepatocellular carcinoma [], incomplete abortion [], and cadmium toxicity []. Its altered levels in these conditions suggest a potential role in disease pathogenesis or progression, making it a valuable target for further investigation.

Q2: How does Lysophosphatidylcholine (20:5) relate to liver health, specifically in the context of NAFLD?

A: Research indicates that Lysophosphatidylcholine (20:5) levels can be significantly altered in individuals with NAFLD. Studies have shown that supplementation with n-3 polyunsaturated fatty acids (PUFAs) and phytosterol ester can increase serum levels of Lysophosphatidylcholine (20:5), which negatively correlates with the severity of hepatic steatosis []. This suggests that Lysophosphatidylcholine (20:5) may play a role in the beneficial effects of these supplements on liver health.

Q3: Beyond NAFLD, are there other conditions where Lysophosphatidylcholine (20:5) shows promise as a biomarker?

A: Yes, research has linked altered Lysophosphatidylcholine (20:5) levels to other health conditions. For instance, in a study investigating the protective effects of quercetin against cadmium toxicity in rats, Lysophosphatidylcholine (20:5) was among the significantly altered metabolites, suggesting its potential as a biomarker for cadmium-induced toxicity [].

Q4: Can you elaborate on the connection between Lysophosphatidylcholine (20:5) and reproductive health, particularly in the context of incomplete abortion?

A: In a study evaluating the effects of a traditional Chinese medicine formula on incomplete abortion in rats, Lysophosphatidylcholine (20:5) was identified as one of the potential biomarkers associated with the condition []. This finding suggests that Lysophosphatidylcholine (20:5) might be involved in the physiological processes related to pregnancy maintenance or the development of complications like incomplete abortion. Further research is needed to understand the precise role of Lysophosphatidylcholine (20:5) in these processes.

Q5: What analytical techniques are commonly used to study Lysophosphatidylcholine (20:5)?

A: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is frequently employed to analyze and quantify Lysophosphatidylcholine (20:5) in biological samples [, , , , ]. This technique allows for the separation and identification of metabolites based on their mass-to-charge ratio, enabling researchers to study changes in Lysophosphatidylcholine (20:5) levels under different conditions.

Q6: What are the future directions for research on Lysophosphatidylcholine (20:5)?

A6: Future research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)